molecular formula C8H17ClO3S B13637860 3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride

3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13637860
M. Wt: 228.74 g/mol
InChI Key: NHWNDUKJYAXEGR-UHFFFAOYSA-N
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Description

3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-isopropoxy-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Isopropoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl23-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-Isopropoxy-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Isopropoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl2​→3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins or peptides, to study their function and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide or sulfonate ester functionalities.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are typically related to the formation of sulfonamide or sulfonate ester bonds, which can alter the properties and functions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutoxy-2,2-dimethylpropane-1-sulfonyl chloride
  • 3-Isopropoxy-2,2-dimethylpropane-1-sulfonic acid
  • 2,2-Dimethylpropane-1-sulfonyl chloride

Uniqueness

3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-yloxypropane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-7(2)12-5-8(3,4)6-13(9,10)11/h7H,5-6H2,1-4H3

InChI Key

NHWNDUKJYAXEGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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